1-(3,5-Dichloro-4-pyridazinyl)ethanone
Description
1-(3,5-Dichloro-4-pyridazinyl)ethanone is a halogenated pyridazine derivative featuring a ketone group at the 4-position and chlorine atoms at the 3- and 5-positions of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles.
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
1-(3,5-dichloropyridazin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-4(7)2-9-10-6(5)8/h2H,1H3 |
InChI Key |
HIHFGAXIPLIOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=NC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-pyridazinyl)ethanone typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common method includes the reaction of 3,5-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete chlorination and acetylation .
Industrial Production Methods
Industrial production of 1-(3,5-Dichloro-4-pyridazinyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-4-pyridazinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Formation of 1-(3,5-dichloro-4-pyridazinyl)acetic acid.
Reduction: Formation of 1-(3,5-dichloro-4-pyridazinyl)ethanol or 1-(3,5-dichloro-4-pyridazinyl)ethylamine.
Substitution: Formation of 1-(3,5-dichloro-4-pyridazinyl)ethanone derivatives with various functional groups.
Scientific Research Applications
1-(3,5-Dichloro-4-pyridazinyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-4-pyridazinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,5-Dichloro-4-pyridazinyl)ethanone with structurally related ethanone-containing heterocycles, emphasizing substituent effects, physicochemical properties, and synthesis:
*Hypothesized based on analogs in and structural trends.
Key Observations:
Substituent Effects: Chlorine atoms (electron-withdrawing) in 1-(3,5-Dichloro-4-pyridazinyl)ethanone increase polarity and melting point compared to methyl groups (electron-donating) in 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone .
Spectral Data :
- The carbonyl (C=O) stretch in IR for pyridazine derivatives (e.g., 1608–1643 cm⁻¹ in ) aligns with the hypothesized range for the target compound .
Synthesis :
- Yields for pyridazine derivatives in range from 55–90%, depending on reaction conditions. The target compound’s synthesis may follow similar hydrazine-mediated cyclization or oxidation steps .
Research Findings and Discussion
- Reactivity : Chlorinated pyridazines (e.g., compound 5 in ) exhibit higher thermal stability and lower solubility in polar solvents compared to methyl-substituted analogs, likely due to stronger intermolecular interactions .
- Limitations : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent. Structural inferences rely on analogs and computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
